3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is an organic compound with the chemical formula C11H11NO3. It belongs to the class of benzoylacetonitriles and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is a yellow crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile can be synthesized through various methods. One common approach involves the reaction of α-bromoacetoveratrone with potassium cyanide. This reaction yields 3,4-dimethoxybenzoylacetonitrile as a byproduct . Another method involves the use of phenacyl halides and an alkaline cyanide by nucleophilic substitution .
Industrial Production Methods
The industrial production of 2,3-dimethoxybenzoylacetonitrile typically involves the bromination of acetoveratrone (3,4-dimethoxyacetophenone) followed by the reaction with potassium cyanide. This method is preferred due to its higher yield and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like methyl and phenyl Grignard reagents are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of dimethoxy ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoylacetonitriles.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including isoxazole derivatives.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research has explored its potential use in drug discovery and development due to its biological activities.
Industry: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxybenzoylacetonitrile involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and chelating metal ions. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoylacetonitrile: Similar in structure but with different substitution patterns on the benzene ring.
2,4,5-Trimethoxybenzoylacetonitrile: Contains additional methoxy groups, leading to different chemical properties and reactivity.
Uniqueness
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activities. The presence of methoxy groups at the 2 and 3 positions of the benzene ring imparts distinct chemical properties compared to other benzoylacetonitriles .
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYIUYPQIFGKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640882 |
Source
|
Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199102-80-2 |
Source
|
Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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